molecular formula C15H8F3N3 B2689158 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline CAS No. 70371-94-7

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

Cat. No. B2689158
CAS RN: 70371-94-7
M. Wt: 287.245
InChI Key: LTFQPQOHQSKMQL-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” is a chemical compound with the molecular formula C15H8F3N3 . It has an average mass of 287.239 Da and a monoisotopic mass of 287.067047 Da .


Synthesis Analysis

Quinazoline derivatives have been synthesized and biologically evaluated for their antiproliferative activity against various human cancer cell lines . The synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” consists of a benzimidazole ring fused with a quinazoline ring .


Chemical Reactions Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have been reported to show significant anticancer activity . For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds exhibited excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .

Antifungal Activity

Quinazoline derivatives are also known for their antifungal properties . The presence of the quinazoline moiety in the compound structure contributes to this biological activity .

Antiviral Activity

The antiviral activity of quinazoline derivatives has been reported in several studies . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antiviral drug development .

Antidiabetic Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have shown potential in the treatment of diabetes . Their antidiabetic activity makes them a promising scaffold in medicinal chemistry .

Anti-inflammatory Activity

The anti-inflammatory activity of quinazoline derivatives has been well-documented . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of anti-inflammatory drugs .

Antibacterial Activity

Quinazoline derivatives are known for their antibacterial properties . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antibacterial drug development .

Antioxidant Activity

Quinazoline derivatives have been reported to possess antioxidant activity . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of antioxidant drugs .

Material Science Applications

In the field of material science, 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline derivatives have been used in the synthesis of polybenzimidazole . This polymer has various applications, including in the production of high-performance fibers .

Safety and Hazards

The safety data sheet for a similar compound, 4-chloro-6-(trifluoromethyl)quinazoline, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinazoline and quinazolinone derivatives have drawn significant attention in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .

properties

IUPAC Name

6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFQPQOHQSKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

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